5-Chloro-2-hydroxy-N-(4-methyl-3-biphenylyl)benzamide
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Overview
Description
5-Chloro-2-hydroxy-N-(4-methyl-3-biphenylyl)benzamide is an organic compound that has garnered interest due to its potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a chloro group, a hydroxy group, and a biphenyl moiety, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-hydroxy-N-(4-methyl-3-biphenylyl)benzamide typically involves the following steps:
Starting Materials: The synthesis begins with 5-chloro-2-hydroxybenzoic acid and 4-methyl-3-biphenylamine.
Amide Formation: The carboxylic acid group of 5-chloro-2-hydroxybenzoic acid is activated using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). This is followed by the addition of 4-methyl-3-biphenylamine to form the amide bond.
Purification: The crude product is purified using recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-hydroxy-N-(4-methyl-3-biphenylyl)benzamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the formation of a hydroxybenzamide derivative.
Substitution: The chloro group can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, to form substituted benzamide derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Formation of ketone or aldehyde derivatives.
Reduction: Formation of hydroxybenzamide derivatives.
Substitution: Formation of substituted benzamide derivatives with various functional groups.
Scientific Research Applications
5-Chloro-2-hydroxy-N-(4-methyl-3-biphenylyl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and bacterial infections.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Chloro-2-hydroxy-N-(4-methyl-3-biphenylyl)benzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in cellular processes, leading to inhibition or activation of these targets.
Pathways Involved: The compound may affect signaling pathways related to cell growth, apoptosis, or immune response, thereby exerting its biological effects.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2-hydroxy-N-phenylbenzamide: Similar structure but lacks the biphenyl moiety.
5-Chloro-2-methoxy-N-(4-methyl-3-biphenylyl)benzamide: Similar structure but has a methoxy group instead of a hydroxy group.
Uniqueness
5-Chloro-2-hydroxy-N-(4-methyl-3-biphenylyl)benzamide is unique due to the presence of both the chloro and hydroxy groups, as well as the biphenyl moiety. These structural features contribute to its distinct chemical reactivity and potential biological activities, making it a valuable compound for various scientific research applications.
Properties
CAS No. |
634185-37-8 |
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Molecular Formula |
C20H16ClNO2 |
Molecular Weight |
337.8 g/mol |
IUPAC Name |
5-chloro-2-hydroxy-N-(2-methyl-5-phenylphenyl)benzamide |
InChI |
InChI=1S/C20H16ClNO2/c1-13-7-8-15(14-5-3-2-4-6-14)11-18(13)22-20(24)17-12-16(21)9-10-19(17)23/h2-12,23H,1H3,(H,22,24) |
InChI Key |
KLNPNUFWQOBPNA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC=CC=C2)NC(=O)C3=C(C=CC(=C3)Cl)O |
Origin of Product |
United States |
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